Ruthenium(III) chloride trihydrate
Overview
Description
Synthesis Analysis
Ruthenium(III) chloride efficiently catalyzes the Biginelli reaction under solvent-free conditions, leading to the synthesis of dihydropyrimidinones with excellent yields (S. De & R. Gibbs, 2005). This showcases its role as a versatile catalyst in organic synthesis.
Molecular Structure Analysis
The molecular structure and chemical behavior of ruthenium(III) chloride derivatives have been extensively studied, highlighting the formation of fully characterized halogen-dimethyl sulfoxide-ruthenium(III) complexes (E. Alessio et al., 1991). These studies provide deep insights into the coordination chemistry of ruthenium(III).
Chemical Reactions and Properties
Ruthenium(III) chloride catalyzes the acylation of alcohols, phenols, thiols, and amines, demonstrating high yields, short reaction times, and compatibility with various protecting groups (S. De, 2004). This highlights its efficacy as a catalyst in functional group transformations.
Physical Properties Analysis
The physical properties of ruthenium(III) chloride complexes, such as solubility and stability, have been thoroughly investigated. For example, the synthesis and characterization of ruthenium(III) oxicam complexes reveal their solubility, stability, and the effect of biological reducing agents on their spectral properties (G. Tamasi et al., 2014).
Chemical Properties Analysis
The electrochemical behavior of ruthenium(III) bipyridine complexes indicates the presence of reversible metal-based oxidation-reduction couples, shedding light on the redox properties of ruthenium(III) complexes (E. Eskelinen et al., 2005). This aspect is crucial for understanding the reactivity and potential applications of these complexes in redox chemistry.
Scientific Research Applications
Complex Formation and Spectrophotometry : Ruthenium(III) forms complexes with thiocyanate and can be extracted into surfactant phases for spectrophotometric determination, useful in analytical chemistry (Tagashira et al., 1996).
Catalysis in Chemical Synthesis : It effectively catalyzes the Biginelli reaction, a multi-component chemical synthesis method, under solvent-free conditions, contributing to green chemistry (De & Gibbs, 2005).
Extraction from Aqueous Solutions : It can be extracted from acidic solutions using various phosphonium ionic liquids, indicating its potential in recycling and recovery processes in industrial applications (Rzelewska et al., 2016).
Hydration of Acetylenic Compounds : Acts as an effective catalyst for the hydration of acetylenic compounds, indicating its use in organic synthesis and industrial applications (Halpern et al., 1961).
Acylation Catalyst : Catalyzes the acylation of various organic compounds, providing a method for modifying chemical structures in pharmaceutical and synthetic chemistry (De, 2004).
Pharmaceutical Applications : In pharmaceutical research, it reacts with non-steroidal anti-inflammatory drugs to form complexes, suggesting potential in drug design and medicinal chemistry (Tamasi et al., 2014).
Electrochemical Applications : Exhibits unique electrochemical behaviors, valuable in the development of electrochemical sensors, batteries, and other electronic devices (Jayakumar et al., 2009).
Analytical Chemistry : Its derivatives, like tris(2,2′-bipyridyl)ruthenium(III), are used as chemiluminescent reagents in analytical chemistry for sensitive detection of various analytes (Gerardi et al., 1999).
Catalysts in Hydrotreating Reactions : Ruthenium sulphide catalysts supported on alumina, derived from ruthenium(III) chloride trihydrate, are effective in hydrotreating reactions, important in petrochemical industries (Reyes et al., 1991).
Medicinal Chemistry : Exhibits immunomodulatory activity on human peripheral blood mononuclear cells, indicating potential applications in immunotherapy and pharmacology (Silveira-Lacerda et al., 2010).
Safety And Hazards
Ruthenium(III) chloride trihydrate is classified as Acute toxicity, Oral (Category 4), H302; Skin corrosion (Category 1B), H314; Serious eye damage (Category 1), H318; Long-term (chronic) aquatic hazard (Category 2), H411 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Future Directions
properties
IUPAC Name |
trichlororuthenium;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.3H2O.Ru/h3*1H;3*1H2;/q;;;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWIEIFKPFJRLV-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Ru](Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6O3Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477382 | |
Record name | Ruthenium(III) chloride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ruthenium(III) chloride trihydrate | |
CAS RN |
13815-94-6 | |
Record name | Ruthenium(III) chloride trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30477382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ruthenium(III) chloride trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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